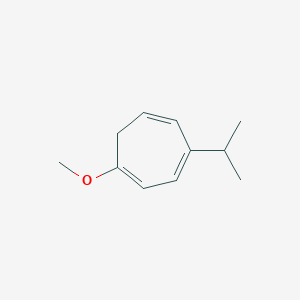
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene, also known as MCHT, is a cyclic compound that has been the subject of scientific research due to its potential biological and pharmacological properties. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene is not fully understood, but it is believed to act as a free radical scavenger, reducing oxidative stress and inflammation. 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has also been found to modulate the activity of certain enzymes and signaling pathways, which may contribute to its biological and pharmacological effects.
生化学的および生理学的効果
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may be beneficial in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has also been found to improve cognitive function and memory in animal models.
実験室実験の利点と制限
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene is also relatively non-toxic and has low side effects, making it a safe compound for use in animal studies. However, 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has some limitations for lab experiments, including its low solubility in water, which may limit its bioavailability and effectiveness.
将来の方向性
For the study of 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene include the development of new drugs and therapies, investigation of its mechanism of action and effects on various signaling pathways and enzymes, and exploration of its potential use as a dietary supplement or nutraceutical.
合成法
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene can be synthesized using different methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. One of the most common methods used to synthesize 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene is the reaction of 1,3-cyclohexadiene and 2-methyl-2-butene in the presence of a Lewis acid catalyst. This method yields 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene with a high degree of purity.
科学的研究の応用
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has been the subject of scientific research due to its potential biological and pharmacological properties. It has been studied for its ability to act as an antioxidant, anti-inflammatory, and anticancer agent. 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has also been found to have neuroprotective effects and to improve cognitive function in animal models. These properties make 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene a promising compound for the development of new drugs and therapies.
特性
CAS番号 |
126893-59-2 |
|---|---|
製品名 |
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene |
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
1-methoxy-4-propan-2-ylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C11H16O/c1-9(2)10-5-4-6-11(12-3)8-7-10/h4-5,7-9H,6H2,1-3H3 |
InChIキー |
GFVVNOIMQXDIJG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(CC=C1)OC |
正規SMILES |
CC(C)C1=CC=C(CC=C1)OC |
同義語 |
1,3,5-Cycloheptatriene,1-methoxy-4-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



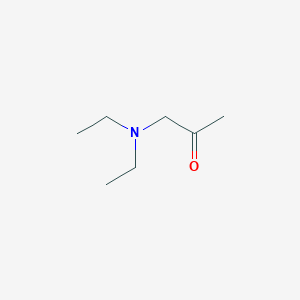
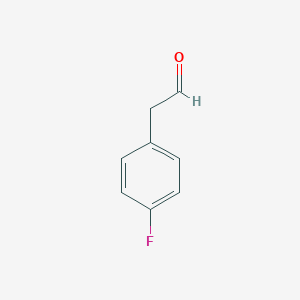
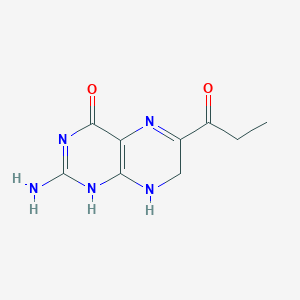
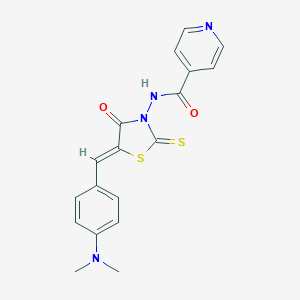
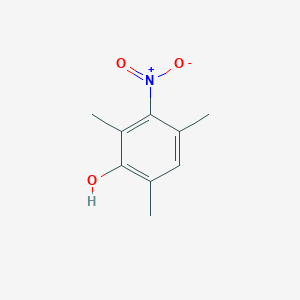
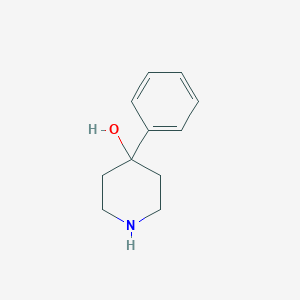
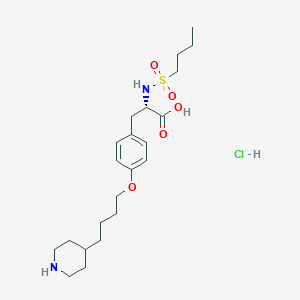
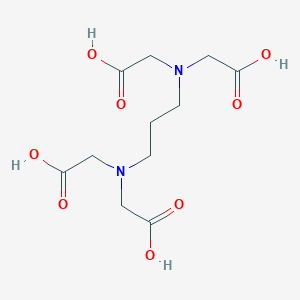
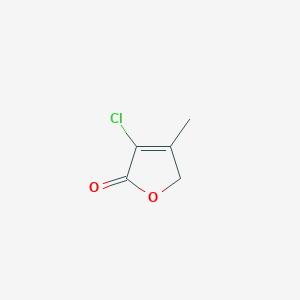
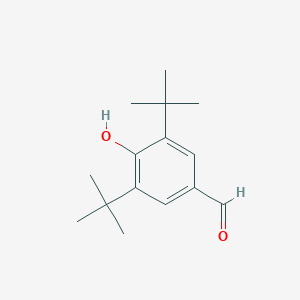


![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)
